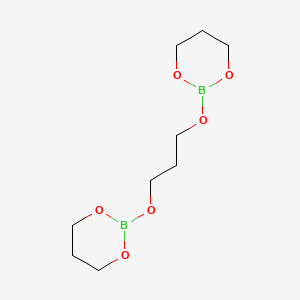
Trimethylene borate
Overview
Description
It is a cyclic ester formed from the reaction of boric acid and 1,3-propanediol . This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylene borate can be synthesized through the reaction of boric acid with 1,3-propanediol . The reaction typically involves heating the reactants under conditions where water is removed by azeotropic distillation . This method ensures the formation of the cyclic ester by driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are heated in large reactors, and the water produced during the reaction is continuously removed to drive the reaction forward . The product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Trimethylene borate undergoes various chemical reactions, including:
Substitution Reactions: It can react with Grignard reagents or organolithium compounds to form boronic acids.
Hydrolysis: The compound can be hydrolyzed to yield boric acid and 1,3-propanediol.
Common Reagents and Conditions
Grignard Reagents: Used in the formation of boronic acids from this compound.
Organolithium Compounds: Also used in the synthesis of boronic acids.
Aqueous Acid: Employed in the hydrolysis of this compound.
Major Products
Boronic Acids: Formed through reactions with Grignard reagents or organolithium compounds.
Boric Acid and 1,3-Propanediol: Produced through hydrolysis.
Scientific Research Applications
Trimethylene borate has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of boronic acids, which are important intermediates in various organic reactions such as Suzuki coupling.
Material Science: The compound is used in the preparation of boron-containing materials, which have applications in the development of advanced materials.
Radiation Dosimetry: Borate-based materials, including this compound, are used in thermoluminescent dosimeters for measuring radiation exposure.
Mechanism of Action
The mechanism by which trimethylene borate exerts its effects is primarily through its ability to form boronic acids and esters. These compounds can interact with various molecular targets and pathways, particularly in organic synthesis and material science . The formation of boronic acids involves the reaction of this compound with nucleophiles such as Grignard reagents or organolithium compounds .
Comparison with Similar Compounds
Similar Compounds
Trimethyl borate: An organoboron compound with the formula B(OCH3)3.
Tetramethyl orthosilicate: Another organometallic compound used in similar applications.
Uniqueness
Trimethylene borate is unique due to its cyclic structure and the specific reactions it undergoes. Unlike trimethyl borate, which is a linear compound, this compound forms a cyclic ester, giving it distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-[3-(1,3,2-dioxaborinan-2-yloxy)propoxy]-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18B2O6/c1-4-12-10(13-5-1)16-8-3-9-17-11-14-6-2-7-15-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNHHPNJQSIEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)OCCCOB2OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18B2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943167 | |
| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20905-35-5 | |
| Record name | 2,2′-[1,3-Propanediylbis(oxy)]bis[1,3,2-dioxaborinane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20905-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(Propane-1,3-diylbis(oxy))bis-1,3,2-dioxaborinane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020905355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[propane-1,3-diylbis(oxy)]bis-1,3,2-dioxaborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















